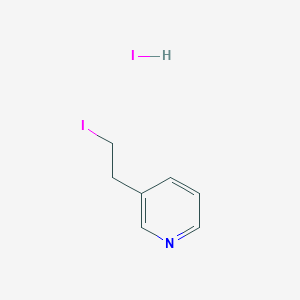

3-(2-Iodoethyl)pyridine hydroiodide

Description

Properties

IUPAC Name |

3-(2-iodoethyl)pyridine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.HI/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDVJYCDSXXGIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCI.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced MS Characterization of 3-(2-Iodoethyl)pyridine Hydroiodide

This guide details the mass spectrometry (MS) analysis of 3-(2-Iodoethyl)pyridine hydroiodide , a critical intermediate in the synthesis of nicotinic ligands and functionalized pyridine derivatives. The following protocol is designed for high-sensitivity characterization, impurity profiling, and stability monitoring.

Executive Summary & Chemical Context

This compound (C

-

Free Base MW: 233.05 Da

-

Salt MW: 360.96 Da

-

Target Ion (ESI+): [M+H]

at m/z 234.0 (corresponding to the protonated free base).

The primary degradation pathways—dehydrohalogenation to 3-vinylpyridine and hydrolysis to 3-(2-hydroxyethyl)pyridine—must be actively monitored during analysis.

Sample Preparation & Handling

Objective: Minimize photon-induced homolysis of the C-I bond and nucleophilic substitution during preparation.

Protocol: "Cold-Dark" Dissolution

-

Environment: Perform all weighing and dissolution under amber light or in foil-wrapped vessels to prevent iodine radical formation (photo-instability).

-

Solvent Selection:

-

Primary: Acetonitrile (MeCN) / 0.1% Formic Acid (FA).

-

Avoid: Methanol (MeOH) or unbuffered water for prolonged storage. MeOH can act as a nucleophile, slowly converting the alkyl iodide to the methyl ether ether analog ([M+H]

138).

-

-

Concentration: Prepare a stock solution at 1 mg/mL in MeCN. Dilute to 10 µg/mL in 50:50 MeCN:H

O (+0.1% FA) immediately prior to injection. -

Filtration: Use PTFE filters (0.2 µm). Avoid Nylon filters which may adsorb the cationic pyridine species.

Instrumental Methodology (LC-ESI-MS)

Rationale: Electrospray Ionization (ESI) in positive mode is the gold standard for this compound due to the high proton affinity of the pyridine nitrogen (pKa ~5.2).

LC Parameters (Rapid Desalting Method)

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Retains the hydrophobic iodo-alkyl chain; separates salts. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes ionization ([M+H] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution of the organic cation. |

| Gradient | 5% B to 95% B over 3 min | Fast elution minimizes on-column degradation. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

MS Source Parameters (ESI+)

-

Capillary Voltage: 3.0–3.5 kV (Standard for small molecules).

-

Cone Voltage: 20–30 V. Note: Excessive cone voltage (>40 V) will induce in-source fragmentation, artificially inflating the 3-vinylpyridine signal (m/z 106).

-

Desolvation Temp: 350°C.

-

Scan Range: m/z 50–500.

Spectral Analysis & Fragmentation Logic

Full Scan Interpretation (MS1)

Upon injection, the hydroiodide salt dissociates. The mass spectrometer detects the protonated cation of the free base.

-

Base Peak: m/z 234.0 ([M+H]

). -

Isotope Pattern: Iodine is monoisotopic (

I). Unlike chloro- or bromo- compounds, there is no M+2 peak . The M+1 peak (approx. 7-8% intensity) arises solely from -

Adducts: Sodium adducts ([M+Na]

m/z 256) are rare due to the high basicity of the pyridine nitrogen, which prefers protonation.

Fragmentation Pathway (MS/MS)

The fragmentation of 3-(2-iodoethyl)pyridine is driven by the weakness of the C-I bond and the stability of the conjugated vinylpyridine product.

-

Precursor: m/z 234.0

-

Primary Fragment (m/z 106.1): Loss of HI (128 Da). The mechanism involves a hydrogen transfer from the

-carbon (ethyl chain) or the ring, followed by elimination of HI to form 3-vinylpyridine .-

Transition:

(Collision Energy: 15–20 eV).

-

-

Secondary Fragment (m/z 79.1): Loss of HCN (27 Da) from the pyridine ring of the vinylpyridine fragment. This is a characteristic ring-opening cleavage for pyridines.

-

Transition:

(Collision Energy: 30–40 eV).

-

Impurity Markers

| Compound | m/z (ESI+) | Origin |

| 3-Vinylpyridine | 106.1 | Elimination product (Thermal/Base induced). |

| 3-(2-Hydroxyethyl)pyridine | 124.1 | Hydrolysis product (Storage in water). |

| Bis-pyridinium dimer | ~212 (doubly charged) | Nucleophilic attack of free base on alkyl iodide. |

Visualization of Mechanisms

Figure 1: MS/MS Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathway.

Caption: Stepwise collision-induced dissociation of 3-(2-iodoethyl)pyridine. The primary loss of HI is the dominant transition.

Figure 2: Analytical Workflow

Standardized decision tree for sample integrity verification.

Caption: Quality control workflow emphasizing solvent choice and in-source fragmentation monitoring.

References

-

University of Victoria (UVIC).Practical approaches to the ESI-MS analysis of catalytic reactions.

-

ResearchGate.Mass spectral fragmentations of alkylpyridine N‐oxides.

-

Chemistry LibreTexts.Mass Spectrometry - Fragmentation Patterns.

-

ChemScene.3-(Iodomethyl)pyridine hydroiodide Product Properties.

-

TCI Chemicals.Pyridine Hydroiodide Safety & Handling.

An In-depth Technical Guide to the Crystal Structure of Pyridine Derivatives

Introduction: The Pyridine Scaffold - A Cornerstone of Modern Pharmaceuticals

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif of immense significance in the pharmaceutical sciences. Its unique electronic properties, synthetic versatility, and ability to engage in a wide range of intermolecular interactions make it a privileged scaffold in drug design. Pyridine and its derivatives are integral components of numerous blockbuster drugs, including the anti-tuberculosis agent isoniazid, the calcium channel blocker nifedipine, and the anti-diabetic medication glipizide. The therapeutic efficacy of these active pharmaceutical ingredients (APIs) is not solely dependent on their molecular structure but is profoundly influenced by their solid-state properties, which are dictated by the arrangement of molecules in the crystal lattice.

This guide provides a comprehensive exploration of the crystal structure of pyridine derivatives, offering insights into the principles of crystal engineering, the critical role of intermolecular forces, the phenomenon of polymorphism, and the experimental methodologies used for structural elucidation. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to control and characterize the solid form of pyridine-containing compounds to optimize drug performance.

The Fundamentals of Crystal Packing in Pyridine Derivatives

An organic crystal represents a highly ordered, three-dimensional arrangement of molecules, a supramolecular assembly governed by a delicate balance of attractive and repulsive forces. The final crystal structure is the one that resides at the global minimum of the lattice energy landscape. For pyridine derivatives, the nitrogen atom introduces a key element of polarity and hydrogen-bonding capability that significantly influences this energetic landscape.

The Hierarchy of Intermolecular Interactions

The crystal packing of pyridine derivatives is primarily directed by a combination of non-covalent interactions. Understanding the relative strengths and geometric preferences of these interactions is the foundation of crystal engineering.

-

Hydrogen Bonds: The lone pair of electrons on the pyridine nitrogen atom makes it a potent hydrogen bond acceptor. This is one of the most dominant interactions in the crystal structures of pyridine derivatives, especially when hydrogen bond donors (e.g., -OH, -NH, -COOH) are present in the molecule or a co-former. For instance, in co-crystals of pyridine derivatives with carboxylic acids, strong O-H···N(py) hydrogen bonds are commonly observed. The presence of amino groups on the pyridine ring can lead to the formation of N-H···N(py) hydrogen bonds, which are the strongest interactions in many aminopyridine structures.

-

π-π Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are crucial for the stabilization of layered or columnar structures. The stacking arrangement can be offset or face-to-face, and the electrostatic potential of the ring, influenced by substituents, plays a significant role in determining the geometry.

-

C-H···N and C-H···π Interactions: While weaker than classical hydrogen bonds, these interactions are ubiquitous and collectively contribute significantly to the overall lattice energy. The acidic C-H bonds of the pyridine ring can act as donors to the nitrogen atom of an adjacent molecule (C-H···N) or to the π-face of a neighboring ring (C-H···π).

-

Halogen Bonds: When a halogen atom (Cl, Br, I) is a substituent, it can act as an electrophilic "donor" to the nucleophilic pyridine nitrogen, forming a halogen bond. This directional interaction is increasingly being utilized in the rational design of co-crystals.

The interplay and competition between these various interactions create a complex energy landscape, often leading to the formation of different crystal forms, a phenomenon known as polymorphism.

Polymorphism: A Critical Challenge in Drug Development

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.

-

Melting Point and Stability: Affects manufacturing processes and shelf-life.

-

Mechanical Properties: Influences tablet formulation and production.

For pyridine-containing APIs, controlling polymorphism is of paramount importance. The discovery of a new, more stable polymorph late in the development process can have severe financial and regulatory consequences. Therefore, a thorough polymorph screen is an essential step in drug development. Isotopic polymorphism has also been observed in pyridine, where deuterated pyridine exhibits different phase behavior upon warming compared to its hydrogenated counterpart.

Case Study: Pyrazinoic Acid

Pyrazinoic acid, the active form of the antitubercular drug pyrazinamide, is an excellent example of a pyridine derivative where solid-form diversity is crucial. As an amphiprotic molecule with both a carboxylic acid and a pyridine group, it has the potential to form salts and co-crystals. Studies on its co-crystallization with isomeric pyridine carboxamides have revealed the formation of a dimorphic mixed-ionic complex with isonicotinamide and eutectics with nicotinamide and picolinamide, highlighting the subtle influence of substituent position on supramolecular assembly.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction (SCXRD). The following workflow outlines the key steps involved.

Caption: High-level overview of the single crystal X-ray diffraction workflow.

Protocol: Single Crystal Growth by Vapor Diffusion

The growth of high-quality single crystals is often the most challenging step. The vapor diffusion method is a gentle and effective technique for obtaining diffraction-quality crystals of organic compounds.

Rationale: This method relies on the slow increase in the concentration of the compound's solution to the point of supersaturation, which is conducive to the formation of a small number of large, well-ordered crystals rather than rapid precipitation of a powder.

Materials:

-

Compound of interest (a pyridine derivative)

-

"Good" solvent (in which the compound is soluble)

-

"Poor" or "anti-" solvent (in which the compound is insoluble, but which is miscible with the good solvent and more volatile)

-

Small vial (e.g., 1-dram)

-

Larger vial or beaker (e.g., 20-mL) that can contain the small vial

-

Airtight cap or parafilm

Procedure:

-

Prepare the Solution: Dissolve the pyridine derivative in a minimal amount of the "good" solvent in the small vial to create a nearly saturated solution.

-

Set up the Diffusion Chamber: Place the small, open vial inside the larger vial.

-

Add the Anti-Solvent: Carefully add the "poor" solvent to the larger vial, ensuring the level is below the top of the inner vial.

-

Seal the System: Tightly seal the outer vial.

-

Incubate: Place the sealed system in a vibration-free location at a constant temperature.

-

Monitor: Over several hours to days, the more volatile anti-solvent will slowly diffuse into the good solvent in the inner vial. This decreases the overall solubility of the compound, leading to slow crystallization.

Data Interpretation: A Tale of Two Drugs

To illustrate the practical application of these principles, we will compare the crystallographic data of two well-known pyridine-containing drugs: Isoniazid and Nifedipine.

| Parameter | Isoniazid (Form I) | Nifedipine (Form α) |

| Chemical Formula | C₆H₇N₃O | C₁₇H₁₈N₂O₆ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Key Intermolecular Interactions | N-H···N(py) hydrogen bonds, N-H···O=C hydrogen bonds | N-H···O=C hydrogen bonds, C-H···O interactions |

| Significance | The crystal structure of isoniazid has been extensively studied, with new polymorphs discovered recently, highlighting the ongoing importance of solid-form screening even for established drugs. The different hydrogen bonding motifs in its polymorphs are critical to their relative stabilities. | Nifedipine exists in multiple polymorphic forms, with the stable α form and a metastable β form being well-characterized. The determination of the β form's crystal structure was a significant step in understanding its reversible solid-state transformation. |

Data compiled from publicly available crystallographic information files (CIFs).

This comparative data underscores how different functional groups on the pyridine scaffold lead to distinct intermolecular interactions and packing arrangements, ultimately influencing the drug's solid-state properties and behavior.

Conclusion

The crystal structure of pyridine derivatives is a field of critical importance to the pharmaceutical industry. The ability of the pyridine ring to participate in a diverse array of non-covalent interactions provides a powerful toolkit for crystal engineers to design novel solid forms with tailored properties. However, this same versatility presents the challenge of polymorphism, which must be carefully managed throughout the drug development lifecycle. A thorough understanding of the principles of crystal packing, combined with rigorous experimental characterization using techniques like single-crystal X-ray diffraction, is essential for ensuring the safety, stability, and efficacy of pyridine-based medicines.

References

-

Polymorphism of Nifedipine: Crystal Structure and Reversible Transition of the Metastable β Polymorph. Crystal Growth & Design, ACS Publications. Available at: [Link]

-

Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

-

Vapor Diffusion Crystallization. LSB, Stanford University. Available at: [Link]

-

Isoniazid. PubChem, National Institutes of Health. Available at: [Link]

-

Nifedipine. PubChem, National Institutes of Health. Available at: [Link]

-

Discovery of new polymorphs of the tuberculosis drug isoniazid. CrystEngComm, Royal Society of Chemistry. Available at: [Link]

-

Cocrystals of Isoniazid with Polyphenols: Mechanochemical Synthesis and Molecular Structure. MDPI. Available at: [Link]

-

Determination of the crystal structure of nifedipine form C by synchrotron powder diffraction. Acta Crystallographica Section B, IUCr. Available at: [Link]

-

Crystal Energy Landscape of Nifedipine by Experiment and Computer Prediction. Crystal Growth & Design, ACS Publications. Available at: [Link]

Technical Guide: Solubility Profile and Handling of 3-(2-Iodoethyl)pyridine Hydroiodide

Executive Summary

3-(2-Iodoethyl)pyridine hydroiodide is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of nicotinic acetylcholine receptor ligands and radiotracers. As a pyridinium salt, its solubility profile is dominated by strong ionic lattice energies, rendering it highly soluble in high-dielectric protic solvents while remaining virtually insoluble in non-polar hydrocarbons.

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical protocols for solubilization and free-base liberation.

Physicochemical Identity

-

Chemical Name: this compound[1]

-

Molecular Formula:

-

Molecular Weight: 360.96 g/mol (Salt form)

-

Structural Character: Amphiphilic salt containing a polar pyridinium head group and a lipophilic iodoethyl tail.

-

Key Analogue for Data Interpolation: 3-(Iodomethyl)pyridine hydroiodide (CAS 69966-59-2).[2]

Solubility Profile

The solubility of this compound is dictated by the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent.

Solubility Matrix

The following data summarizes the solubility behavior based on structural analogues and pyridinium salt thermodynamics.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water ( | High (>100 mg/mL) | Strong ion-dipole interactions overcome lattice energy. |

| Polar Protic | Methanol / Ethanol | High to Moderate | Excellent solvation of the iodide anion; solubility decreases as alkyl chain length of alcohol increases. |

| Polar Aprotic | DMSO / DMF | High | High dielectric constant facilitates charge separation of the pyridinium cation and iodide anion. |

| Polar Aprotic | Acetonitrile ( | Moderate | Sufficient polarity for dissolution, often used for nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM) | Low / Negligible | The salt form is poorly soluble. Crucial Note: The free base is highly soluble here. |

| Ethers | Diethyl Ether / THF | Insoluble | Used as "anti-solvents" to precipitate the salt from alcoholic solutions. |

| Hydrocarbons | Hexane / Toluene | Insoluble | Lack of dipole moment prevents disruption of the ionic lattice. |

Thermodynamic Analysis

-

The "Salt" Factor: The hydroiodide moiety (

) protonates the pyridine nitrogen, creating a formal positive charge. This drastically reduces solubility in organic solvents (like DCM or Chloroform) compared to the neutral free base. -

The Iodine Effect: The terminal iodine atom on the ethyl chain adds significant lipophilicity (

of the free base is approx 2.1). However, in the salt form, the ionic character dominates. -

Recrystallization Strategy: The sharp solubility differential between Ethanol (soluble hot) and Diethyl Ether (insoluble) makes the EtOH/Ether pair the standard system for purification via recrystallization.

Experimental Protocols

Protocol A: Solubility Testing & Recrystallization

Objective: To purify crude material or verify solvent compatibility.

-

Dissolution: Place 100 mg of this compound in a vial. Add absolute ethanol dropwise with gentle heating (

) until fully dissolved.-

Note: If the solution remains cloudy, filter while hot to remove inorganic impurities.

-

-

Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (anti-solvent) until persistent turbidity is observed.

-

Crystallization: Cool the mixture to

for 2 hours. -

Isolation: Filter the resulting crystals and wash with cold ether.

Protocol B: Free Base Liberation (Biphasic Extraction)

Objective: To convert the stable storage form (salt) into the reactive species (free base) for nucleophilic coupling.

-

Phase Setup: Dissolve the hydroiodide salt in minimal distilled water (approx. 10 mL per gram).

-

Basification: Carefully add saturated Sodium Bicarbonate (

) solution until pH-

Observation: The solution may become cloudy as the neutral free base separates.

-

-

Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously and vent.

-

Separation: Collect the organic (lower for DCM, upper for EtOAc) layer.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.-

Caution: The free base is unstable. Use immediately.

-

Stability & Degradation Pathways

Researchers must be aware that this compound is chemically labile. The C-I bond is weak (approx. 50 kcal/mol) and susceptible to homolytic cleavage by light.

Critical Stability Factors

-

Photolysis: Exposure to light causes the release of iodine radicals (

), leading to discoloration (yellow/brown) and polymerization. -

Hygroscopicity: The hydroiodide salt is hygroscopic. Moisture absorption alters stoichiometry and can accelerate hydrolysis.

-

Self-Alkylation: In the free base form, the pyridine nitrogen is nucleophilic and can attack the iodoethyl tail of another molecule, leading to intermolecular polymerization. Always store as the salt.

Visualization of Workflows

Diagram 1: Phase Transfer & Solubility Logic

This diagram illustrates the transition between the storage form (Salt) and the reactive form (Free Base) across different solvent systems.

Caption: Phase transfer logic showing the solubility shift from aqueous/polar (salt form) to organic/non-polar (free base) upon neutralization.

Diagram 2: Stability and Degradation Mechanism

This diagram details the environmental risks (Light, Moisture) that researchers must control.

Caption: Degradation pathways highlighting the critical need for dark, dry storage conditions.

References

-

PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

- Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl) pyridine. U.S. Patent No. 2,891,959. Washington, DC: U.S. Patent and Trademark Office.

-

National Toxicology Program. Toxicological Profile for Pyridine: Physical and Chemical Properties. NCBI Bookshelf.[3] Available at: [Link]

Sources

An In-depth Technical Guide to 3-(Iodoalkyl)pyridine Hydroiodides: Focus on 3-(Iodomethyl)pyridine hydroiodide and Insights into the Elusive 3-(2-Iodoethyl)pyridine hydroiodide

Senior Application Scientist Note: This technical guide addresses the physical and chemical properties of 3-(iodoalkyl)pyridine hydroiodides. It is important to note that while the inquiry specifically requested information on 3-(2-Iodoethyl)pyridine hydroiodide, a thorough search of scientific literature and commercial databases reveals a significant scarcity of detailed experimental data for this specific compound. However, its close structural analog, 3-(Iodomethyl)pyridine hydroiodide, is a well-documented and commercially available research chemical.

Therefore, this guide will provide a comprehensive overview of the known properties and methodologies associated with 3-(Iodomethyl)pyridine hydroiodide, serving as a valuable reference for researchers working with related structures. The limited available information for this compound will also be presented to ensure a complete response to the initial query.

Part 1: The Target Compound: this compound - What We Know

This compound is a pyridine derivative with a two-carbon ethyl chain containing a terminal iodine atom at the 3-position of the pyridine ring, which is itself protonated and paired with an iodide counter-ion.

Molecular Structure and Identification

The fundamental identity of this compound is established through its molecular formula and structure.

-

Molecular Formula: C₇H₉I₂N[1]

-

Structure:

Caption: Molecular structure of this compound.

Predicted Physicochemical Data

In the absence of experimentally determined data, computational predictions provide estimated values for some of the physical properties of the neutral form, 3-(2-iodoethyl)pyridine.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 232.97015 Da | PubChem[1] |

| XlogP | 2.1 | PubChem[1] |

Note: The hydroiodide salt form is expected to have significantly different properties, such as higher melting point and greater water solubility, compared to the neutral base.

Part 2: A Comprehensive Technical Guide to 3-(Iodomethyl)pyridine hydroiodide (CAS: 69966-59-2)

As a close structural analog, the study of 3-(Iodomethyl)pyridine hydroiodide provides valuable insights into the chemistry of iodoalkyl pyridinium salts.

Core Physical and Chemical Properties

3-(Iodomethyl)pyridine hydroiodide is a halogenated heterocyclic building block that is useful in organic synthesis. It is a white crystalline solid that is soluble in water.[2]

| Property | Value | Source(s) |

| CAS Number | 69966-59-2 | Sigma-Aldrich, ChemScene[3] |

| Molecular Formula | C₆H₇I₂N | Sigma-Aldrich, ChemScene[3] |

| Molecular Weight | 346.94 g/mol | Sigma-Aldrich, ChemScene[3] |

| Appearance | White crystalline solid | Smolecule[2] |

| Melting Point | 191-195 °C | Sigma-Aldrich, LabSolutions[4] |

| Solubility | Soluble in water | Smolecule[2] |

Synthesis and Purification

The synthesis of 3-(Iodomethyl)pyridine hydroiodide typically involves the substitution of a leaving group at the methyl position of a pyridine precursor with iodide. A common method is the Finkelstein reaction, where a chloromethyl or bromomethyl pyridine is treated with an iodide salt.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 3-(Iodomethyl)pyridine hydroiodide.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: A solution of 3-(chloromethyl)pyridine hydrochloride in acetone is neutralized with a suitable base (e.g., sodium carbonate) and filtered to obtain the free base.

-

Halogen Exchange: To the solution of 3-(chloromethyl)pyridine, a stoichiometric excess of sodium iodide is added. The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The less soluble sodium chloride precipitates out of the acetone.

-

Isolation of Intermediate: The reaction mixture is filtered to remove the precipitated sodium chloride. The filtrate, containing 3-(iodomethyl)pyridine, is concentrated under reduced pressure.

-

Formation of Hydroiodide Salt: The crude 3-(iodomethyl)pyridine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydroiodic acid.

-

Purification: The precipitated 3-(Iodomethyl)pyridine hydroiodide is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Causality in Experimental Choices:

-

Solvent: Acetone is a common choice for Finkelstein reactions as it readily dissolves sodium iodide but not sodium chloride or bromide, thus driving the equilibrium towards the product side according to Le Chatelier's principle.

-

Excess Iodide: Using an excess of the iodide salt ensures a high conversion rate of the starting material.

-

Acidification: The formation of the hydroiodide salt often aids in purification by crystallization and improves the stability of the compound for storage.[5]

Chemical Reactivity and Stability

The reactivity of 3-(Iodomethyl)pyridine hydroiodide is dominated by the labile carbon-iodine bond. The iodomethyl group is an excellent leaving group, making the compound a potent electrophile in nucleophilic substitution reactions.

Key Reactions:

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce the 3-pyridylmethyl moiety into other molecules. This reactivity is central to its application as a building block in the synthesis of more complex molecules, including pharmaceuticals.[2][5]

-

Stability: The compound is light-sensitive and should be stored in a cool, dark place.[4] The hydroiodide salt is generally more stable and easier to handle than the free base.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 3-(Iodomethyl)pyridine hydroiodide.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the downfield shift of the pyridine ring protons due to the electron-withdrawing effect of the protonated nitrogen atom. The methylene protons of the iodomethyl group typically appear as a singlet. The proton ortho to the nitrogen (H-2) is expected to be the most deshielded, appearing at a high chemical shift.[2]

-

Mass Spectrometry: Under positive ion electrospray ionization (ESI+), the compound is expected to show a molecular ion peak corresponding to the protonated free base [M+H]⁺. For 3-(Iodomethyl)pyridine, this would be at m/z 220.96.[6] The hydroiodide salt itself would not be directly observed as a single entity in the gas phase under typical ESI conditions.

Applications in Research and Drug Development

3-(Iodomethyl)pyridine hydroiodide serves as a key intermediate in the synthesis of various compounds with potential biological activity. The pyridine ring is a common scaffold in many pharmaceuticals.[7][8][9]

-

Medicinal Chemistry: Derivatives of 3-(iodomethyl)pyridine have been investigated for their potential as anticancer and antimicrobial agents.[5] The ability of the iodomethyl group to covalently bind to biological nucleophiles makes it a candidate for designing targeted therapies.[5]

-

Organic Synthesis: It is a versatile reagent for introducing the 3-pyridylmethyl group in the synthesis of complex organic molecules and ligands for coordination chemistry.[2]

Safety and Handling

3-(Iodomethyl)pyridine hydroiodide is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Classifications: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).

-

Handling Precautions:

-

Wear protective gloves, eye protection, and a dust mask.

-

Use in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is light-sensitive.[4]

Conclusion

While detailed experimental data for this compound remains elusive, a comprehensive understanding of its closely related analog, 3-(Iodomethyl)pyridine hydroiodide, provides a strong foundation for researchers in the field. The synthesis, reactivity, and spectroscopic characteristics of 3-(Iodomethyl)pyridine hydroiodide are well-established, highlighting its role as a valuable building block in medicinal chemistry and organic synthesis. Researchers intending to work with this compound should anticipate similar reactivity patterns and handling requirements, while also recognizing the need for thorough characterization due to the lack of available literature data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. [Link]

-

LabSolutions. 3-(Iodomethyl)pyridine hydriodide. [Link]

-

PubChemLite. 3-(iodomethyl)pyridine hydriodide. [Link]

-

PubChem. 3-(2-iodoethyl)-2H-pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

ResearchGate. Modern level for properties prediction of iodine-containing organic compounds: the halogen bonds formed by iodine. [Link]

-

PENTA. Pyridine - SAFETY DATA SHEET. [Link]

-

A-Alpha Bio. Unlocking the Potential of Pyridine: A Versatile Compound. [Link]

-

Indian Journal of Pharmaceutical Sciences. Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]

-

The Royal Society of Chemistry. Supporting Information: Inorganic Frameworks of Low-Dimensional Perovskites Dictate the Performance and Stability of Mixed-Dimensional Perovskite Solar Cells. [Link]

-

U.S. Environmental Protection Agency. Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category. [Link]

Sources

- 1. PubChemLite - this compound (C7H8IN) [pubchemlite.lcsb.uni.lu]

- 2. Buy 3-(Iodomethyl)pyridine hydroiodide | 69966-59-2 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-(Iodomethyl)pyridine hydroiodide | 69966-59-2 | Benchchem [benchchem.com]

- 6. PubChemLite - 3-(iodomethyl)pyridine hydriodide (C6H6IN) [pubchemlite.lcsb.uni.lu]

- 7. fuaij.com [fuaij.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. ijpsonline.com [ijpsonline.com]

Methodological & Application

Application of 3-(2-Iodoethyl)pyridine hydroiodide in Neuroscience Research: A Detailed Guide to the Synthesis and Application of the α4β2 Nicotinic Acetylcholine Receptor Radioligand [¹²³I]5-IA-85380

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of pyridine derivatives in neuroscience, with a specific focus on the synthesis and utilization of the potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) radioligand, 5-iodo-3-[2(S)-2-azetidinylmethoxy]pyridine ([¹²³I]5-IA-85380). While not a direct starting material in the most common synthetic routes, 3-(2-Iodoethyl)pyridine hydroiodide represents a key structural motif and understanding its chemistry is fundamental to the synthesis of a wide array of neuropharmacological tools. This document will detail the multi-step synthesis of the non-radioactive standard and the radiolabeling precursor for [¹²³I]5-IA-85380, the radioiodination procedure, and its application in Single Photon Emission Computed Tomography (SPECT) imaging for neurodegenerative disease research.

Introduction: The Significance of Pyridine Scaffolds and Nicotinic Acetylcholine Receptors in Neuroscience

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Their unique electronic properties and ability to engage in various intermolecular interactions make them ideal for designing ligands that can selectively target specific receptors and ion channels. In the realm of neuroscience, pyridine-containing compounds have shown efficacy as anticonvulsants, antidepressants, and agents for treating neurodegenerative disorders like Alzheimer's disease.[1]

One of the most critical targets for pyridine-based ligands in the CNS is the nicotinic acetylcholine receptor (nAChR). These ligand-gated ion channels are widely distributed throughout the brain and play a crucial role in cognitive processes such as learning, memory, and attention.[2] The α4β2 subtype of the nAChR is of particular interest as it is the most abundant high-affinity nicotine binding site in the human brain and is strongly associated with nicotine addiction and the pathophysiology of several neurological and psychiatric disorders.[2][3] Postmortem studies have revealed a significant reduction in the density of α4β2-nAChRs in the brains of patients with advanced Alzheimer's disease.[4][5] This has spurred the development of selective radioligands to visualize and quantify these receptors in living subjects, providing invaluable insights into disease progression and the efficacy of therapeutic interventions.

Among the most successful radioligands developed for this purpose is [¹²³I]5-IA-85380. This SPECT imaging agent exhibits high affinity and selectivity for the α4β2-nAChR, allowing for the non-invasive in vivo quantification of this receptor subtype.[4][6] Its use in clinical research has provided crucial information on the state of the cholinergic system in Alzheimer's disease and other dementias.[1][7]

Synthetic Pathway Overview

The synthesis of [¹²³I]5-IA-85380 is a multi-step process that begins with a readily available pyridine derivative and culminates in a final radioiodination step. While this compound contains the core pyridine structure, the most commonly reported syntheses of A-85380 and its derivatives commence from 3-hydroxypyridine or related precursors. The following sections provide a detailed, step-by-step protocol for the synthesis of the non-radioactive standard (5-IA-85380) and its tributylstannyl precursor, which is essential for the final radiolabeling step.

Caption: Synthetic workflow for [¹²³I]5-IA-85380.

Detailed Experimental Protocols

Synthesis of the Tributylstannyl Precursor: 5-(Tributylstannyl)-3-((S)-1-(tert-butoxycarbonyl)-2-azetidinylmethoxy)pyridine

This protocol outlines the synthesis of the key precursor required for the radioiodination reaction, starting from 3,5-dibromopyridine.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

-

Rationale: This step introduces the methoxy group, which will later be converted to a hydroxyl group, the attachment point for the azetidinylmethoxy side chain. Starting with 3,5-dibromopyridine allows for selective functionalization.

-

Procedure:

-

To a solution of 3,5-dibromopyridine in dry methanol, add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 3-bromo-5-methoxypyridine.

-

Step 2: Synthesis of 3-Bromo-5-hydroxypyridine

-

Rationale: The methoxy group is cleaved to reveal the hydroxyl group, which is necessary for the subsequent ether synthesis.

-

Procedure:

-

Treat 3-bromo-5-methoxypyridine with a strong acid, such as hydrobromic acid (48%).

-

Heat the mixture at reflux for several hours.

-

Cool the reaction and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent and purify by column chromatography to obtain 3-bromo-5-hydroxypyridine.

-

Step 3: Synthesis of (S)-1-(tert-Butoxycarbonyl)-2-((5-bromopyridin-3-yloxy)methyl)azetidine

-

Rationale: This is a crucial Mitsunobu reaction that couples the pyridine core with the azetidinylmethoxy side chain. The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen.

-

Procedure:

-

To a solution of 3-bromo-5-hydroxypyridine, (S)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)azetidine, and triphenylphosphine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by column chromatography to yield the desired product.

-

Step 4: Synthesis of 5-(Tributylstannyl)-3-((S)-1-(tert-butoxycarbonyl)-2-azetidinylmethoxy)pyridine

-

Rationale: The bromine atom on the pyridine ring is replaced with a tributylstannyl group. This stannylated precursor is highly reactive and allows for the efficient introduction of radioiodine in the final step.

-

Procedure:

-

To a solution of (S)-1-(tert-butoxycarbonyl)-2-((5-bromopyridin-3-yloxy)methyl)azetidine in an appropriate solvent (e.g., toluene), add bis(tributyltin) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

Cool the reaction and purify the product by column chromatography to obtain the tributylstannyl precursor.

-

Radiosynthesis of [¹²³I]5-IA-85380

This protocol describes the final radioiodination and deprotection steps to yield the desired radioligand.[8]

Step 1: Radioiodination

-

Rationale: This is an oxidative iododestannylation reaction where the tributylstannyl group is replaced with the radioactive iodine isotope ¹²³I.

-

Procedure:

-

To a solution of the tributylstannyl precursor in a suitable solvent, add no-carrier-added [¹²³I]sodium iodide.

-

Add an oxidizing agent, such as chloramine-T, to facilitate the electrophilic substitution.

-

Allow the reaction to proceed at room temperature for a short period (typically 5-15 minutes).

-

Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

-

Step 2: Deprotection and Purification

-

Rationale: The Boc protecting group on the azetidine nitrogen is removed to yield the final active compound. High-performance liquid chromatography (HPLC) is used to purify the radioligand to a high radiochemical purity.

-

Procedure:

-

Acidify the reaction mixture with an acid such as trifluoroacetic acid (TFA) to remove the Boc group.

-

Inject the crude reaction mixture onto a reverse-phase HPLC column.

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water containing a small amount of TFA).

-

Collect the fraction corresponding to [¹²³I]5-IA-85380.

-

The final product should be formulated in a physiologically compatible solution for in vivo use.

-

Table 1: Key Properties of [¹²³I]5-IA-85380

| Property | Value | Reference |

| Target | α4β2 Nicotinic Acetylcholine Receptor | [4] |

| Affinity (Kd) | 11 pM | [4] |

| Radiochemical Yield | 52% | [6] |

| Radiochemical Purity | >98% | [6] |

| Specific Activity | >8,500 mCi/µmol | [6] |

| Imaging Modality | SPECT | [4] |

Application in Neuroscience Research: SPECT Imaging of α4β2-nAChRs

[¹²³I]5-IA-85380 is a valuable tool for investigating the role of α4β2-nAChRs in various neurological and psychiatric conditions. Its primary application is in SPECT imaging to quantify the density of these receptors in the living human brain.

Protocol for In Vivo SPECT Imaging

-

Subject Preparation:

-

Subjects should be screened for any contraindications to the procedure.

-

To block thyroid uptake of free radioiodide, subjects are administered a saturated solution of potassium iodide prior to the scan.[4]

-

-

Radiotracer Administration:

-

[¹²³I]5-IA-85380 is typically administered as an intravenous bolus followed by a continuous infusion. This method allows for the establishment of equilibrium binding in the brain, which simplifies the quantitative analysis.[4]

-

-

SPECT Data Acquisition:

-

SPECT scans are acquired at a time point when the radiotracer has reached equilibrium in the brain, typically 6-8 hours post-injection.[4]

-

-

Data Analysis:

-

The acquired SPECT images are reconstructed and can be co-registered with anatomical images (e.g., MRI) for precise localization of receptor binding.

-

Quantitative analysis is performed to determine the binding potential (BP), which is proportional to the density of available receptors in different brain regions.

-

Applications in Alzheimer's Disease Research

SPECT imaging with [¹²³I]5-IA-85380 has been instrumental in elucidating the role of cholinergic deficits in Alzheimer's disease. Studies have shown a significant reduction in α4β2-nAChR availability in various brain regions of Alzheimer's patients compared to healthy controls.[4][5] This technique can be used to:

-

Diagnose and monitor disease progression: Changes in α4β2-nAChR density can be tracked over time to monitor the progression of the disease.

-

Evaluate the efficacy of therapeutic interventions: The effect of drugs targeting the cholinergic system can be assessed by measuring changes in receptor density.

-

Understand the pathophysiology of the disease: By correlating receptor density with cognitive function, researchers can gain a better understanding of the role of α4β2-nAChRs in the cognitive decline associated with Alzheimer's disease.[1]

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.

Conclusion

The pyridine scaffold, exemplified by compounds such as this compound, is of paramount importance in the development of CNS-active agents. The synthesis and application of the α4β2-nAChR selective radioligand, [¹²³I]5-IA-85380, highlights the power of these chemical motifs in advancing our understanding of complex neurological disorders. The detailed protocols and application notes provided herein serve as a valuable resource for researchers dedicated to unraveling the intricacies of the cholinergic system and developing novel therapeutics for neurodegenerative diseases.

References

-

A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. (URL: [Link])

-

Nicotinic 123I-5IA-85380 single photon emission computed tomography as a predictor of cognitive progression in Alzheimer's disease and dementia with Lewy bodies - PubMed. (URL: [Link])

-

123 I-5-IA-85380 SPECT Imaging of Nicotinic Receptors in Alzheimer Disease and Mild Cognitive Impairment - Journal of Nuclear Medicine. (URL: [Link])

-

123I-5-IA-85380 SPECT imaging of nicotinic receptors in Alzheimer disease and mild cognitive impairment - PubMed. (URL: [Link])

-

Synthesis of an I-123 analog of A-85380 and preliminary SPECT imaging of nicotinic receptors in baboon - PubMed. (URL: [Link])

-

A spatial covariance 123I-5IA-85380 SPECT study of α4β2 nicotinic receptors in Alzheimer's disease - PubMed. (URL: [Link])

-

A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed. (URL: [Link])

-

5-[123I]Iodo-3-[2(S)-2-azetidinylmethoxy]pyridine - NCBI. (URL: [Link])

-

123I-5-IA-85380 SPECT measurement of nicotinic acetylcholine receptors in human brain by the constant infusion paradigm: feasibility and reproducibility - PubMed. (URL: [Link])

-

Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC. (URL: [Link])

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. (URL: [Link])

-

Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed. (URL: [Link])

Sources

- 1. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multistep expression and assembly of neuronal nicotinic receptors is both host-cell- and receptor-subtype-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 123I-5-IA-85380 SPECT measurement of nicotinic acetylcholine receptors in human brain by the constant infusion paradigm: feasibility and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Substitution with 3-(2-Iodoethyl)pyridine Hydroiodide

Executive Summary

This guide details the protocols for utilizing 3-(2-Iodoethyl)pyridine hydroiodide (CAS: N/A for specific salt, Free base analog: 19153-61-8) as an electrophilic building block in medicinal chemistry. This reagent is critical for introducing the 2-(3-pyridyl)ethyl moiety—a pharmacophore often used to mimic histamine or optimize solubility in kinase inhibitors and GPCR ligands.

Key Technical Challenge: The primary obstacle in using this reagent is the competition between Nucleophilic Substitution (

Chemical Identity & Handling

The reagent is supplied as a hydroiodide salt.[1][2] This salt form is crucial for stability, as the free base (3-(2-iodoethyl)pyridine) is an unstable oil prone to self-alkylation and elimination.

| Property | Specification |

| Chemical Name | This compound |

| Structure | Pyridine ring substituted at C3 with an ethyl-iodide chain; protonated nitrogen. |

| Molecular Weight | ~361.95 g/mol (Salt) |

| Appearance | Yellow to brownish crystalline solid (Hygroscopic) |

| Storage | -20°C, under Argon/Nitrogen. Protect from light. |

| Solubility | Soluble in Water, Methanol, DMSO, DMF. |

Safety Warning: This compound is a potent alkylating agent (vesicant). Double-gloving and use of a fume hood are mandatory. Inhalation of dust may cause severe respiratory irritation.

Mechanistic Pathways: vs. E2

Understanding the competition between substitution and elimination is vital for yield optimization.

-

Pathway A (

- Desired): The nucleophile attacks the -

Pathway B (E2 - Undesired): The base abstracts a

-proton, causing the elimination of HI and formation of 3-vinylpyridine.

Pathway Visualization

Figure 1: Reaction pathways showing the critical divergence between desired substitution and elimination.

Optimized Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines containing the pyridylethyl group. Scope: Secondary amines (cyclic or acyclic).

Reagents

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base:

(3.5 equiv) — Note: Excess base is required to neutralize the HI salt AND the HI generated during alkylation. -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

-

Additives: NaI (0.1 equiv) — Finkelstein catalyst (optional, keeps iodine active).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Base Activation: Add the Secondary Amine (1.0 mmol) and powdered

(3.5 mmol) to anhydrous ACN (5 mL). Stir at Room Temperature (RT) for 15 minutes. -

Reagent Addition:

-

Critical Step: Cool the mixture to 0°C (Ice bath).

-

Add this compound (1.1 mmol) in small portions over 10 minutes. Do not dump in all at once to avoid localized heating.

-

-

Reaction:

-

Allow the mixture to warm to RT naturally.

-

Monitor by TLC/LC-MS.

-

Optimization: If reaction is sluggish after 4 hours, heat gently to 40-50°C . Do not exceed 60°C to prevent vinylpyridine formation.

-

-

Workup:

-

Purification: Flash column chromatography (DCM/MeOH gradients).

Protocol B: S-Alkylation of Thiols

Objective: Synthesis of thioethers. Thiols are better nucleophiles than amines, allowing milder conditions.

Reagents

-

Substrate: Thiol (1.0 equiv)

-

Reagent: this compound (1.05 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: DCM or THF (0°C).

Step-by-Step Procedure

-

Dissolve Thiol (1.0 mmol) in DCM (5 mL) under Nitrogen.

-

Add DIPEA (2.5 mmol) and cool to 0°C .

-

Add this compound (1.05 mmol).

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Add water. Extract with DCM.

-

Note: Thiols are highly prone to oxidation; ensure rigorous inert atmosphere.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Vinylpyridine detected | Reaction temperature too high. | Lower temp to 0°C–RT. Switch solvent to ACN (lower boiling). |

| Low Yield / Vinylpyridine detected | Base is too strong/bulky. | Switch from |

| Starting Material Remains | HI salt not neutralized. | Ensure Base is |

| Reagent "gums up" | Hygroscopic salt absorbed water. | Dry reagent in a vacuum desiccator over |

Decision Tree for Condition Selection

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile type.

References

-

Precursor Synthesis: Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl)pyridines. U.S. Patent No. 2,891,959. Washington, DC: U.S. Patent and Trademark Office.

- General Reactivity of Pyridine Halides: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Refer to Chapter on Pyridines: Nucleophilic Substitution).

-

Safety Data: Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Iodomethyl)pyridine hydroiodide (Analogous handling data).

-

Mechanistic Context (

vs E2): Master Organic Chemistry. (2012).[5] Nucleophilic Substitution vs Elimination. -

Analogous Chemistry: Pang, J. H., et al. (2021).[6] C2 Amination of Pyridine with Primary Amines.[6] Organic Syntheses, 98, 363-373.[6]

Sources

- 1. 3-(Iodomethyl)pyridine hydroiodide | 69966-59-2 | Benchchem [benchchem.com]

- 2. Buy 3-(Iodomethyl)pyridine hydroiodide | 69966-59-2 [smolecule.com]

- 3. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures [frontiersin.org]

- 5. Nucleophilic Substitution, Addition, and Elimination Reactions | Basicmedical Key [basicmedicalkey.com]

- 6. orgsyn.org [orgsyn.org]

Use of 3-(2-Iodoethyl)pyridine hydroiodide in the synthesis of nicotinic acetylcholine receptor ligands

Application Note: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands using 3-(2-Iodoethyl)pyridine Hydroiodide

/Part 1: Introduction & Strategic Utility

This compound is a critical electrophilic building block in neuromedicinal chemistry.[1] Unlike its shorter homolog (3-chloromethylpyridine) or ether-linked analogs, this reagent introduces a two-carbon ethylene linker between the pyridine pharmacophore and a basic nitrogen center.[1]

This specific spacing is vital for targeting the

Key Chemical Attributes

| Feature | Specification |

| Chemical Name | This compound |

| Structure | Pyridine ring substituted at C3 with an ethyl-iodide tail; stabilized as HI salt.[1][2][3] |

| Role | Electrophilic alkylating agent ( |

| Target Class | Homonicotines, Noranabasine derivatives, N-substituted Cytisines.[1] |

| Stability | High as salt; Low as free base (prone to polymerization). |

Part 2: Critical Handling & Stability Protocol

WARNING: The "Free Base" Trap The most common failure mode with this reagent is the isolation of the free base, 3-(2-iodoethyl)pyridine, prior to reaction.

-

Mechanism of Failure: The pyridine nitrogen is nucleophilic. In the free base form, the pyridine nitrogen of one molecule attacks the alkyl iodide of another, leading to rapid intermolecular polymerization (formation of pyridinium salts).

-

Visual Indicator: The clear/yellow oil turns into a viscous, dark tar within minutes to hours at room temperature.

Corrective Protocol: In-Situ Neutralization Never store the free base.[1] Use the hydroiodide salt and neutralize it in situ or immediately before addition to the reaction vessel.

Part 3: Experimental Protocol

Workflow: Synthesis of N-Substituted Homonicotinoids

Objective: To synthesize a high-affinity nAChR ligand by coupling 3-(2-iodoethyl)pyridine with a secondary amine (e.g., pyrrolidine, piperidine, or a bicyclic amine like cytisine).[1]

Reaction Scheme:

Materials

-

Reagent: this compound (1.2 equivalents)

-

Substrate: Secondary Amine (e.g., (S)-3-methylpyrrolidine or Cytisine) (1.0 equivalent)[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Anhydrous Acetonitrile (ACN) or DMF.

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) to accelerate Finkelstein exchange if the chloride analog were used, though less critical here.

Step-by-Step Procedure

-

Preparation of the Base Suspension:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine (1.0 mmol) and anhydrous

(3.5 mmol, finely ground) in anhydrous Acetonitrile (5 mL). -

Expert Tip: If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base.

-

-

Addition of the Reagent (The "Salt-Dump" Method):

-

Do not pre-dissolve the reagent in a separate vial if possible.

-

Add the solid this compound (1.2 mmol) directly to the stirring suspension at Room Temperature (RT).

-

Why? The solid salt dissolves slowly. As it dissolves, the carbonate base neutralizes the HI, generating the reactive free base in low concentrations, which is immediately intercepted by the secondary amine. This minimizes self-polymerization.[1]

-

-

Reaction:

-

Heat the mixture to 60–80°C under an inert atmosphere (

or Ar). -

Monitor via TLC or LC-MS.[1]

-

Typical Time: 4–12 hours.

-

Completion: Look for the disappearance of the secondary amine and the appearance of the product mass (

).

-

-

Workup (Acid-Base Extraction):

-

Purification:

-

Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[4]

-

Mobile Phase: DCM:MeOH:NH4OH (e.g., 95:5:0.5). The ammonia is crucial to prevent the basic product from streaking.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired

Caption: Kinetic competition between the desired amine alkylation (green path) and the rapid self-polymerization of the free base (red dotted path). In-situ neutralization favors the green path.[1]

Part 5: Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield / Tar Formation | Self-polymerization of the reagent.[1] | Use the "Salt-Dump" method (add solid salt to amine/base mix).[1] Do not pre-generate free base. |

| Incomplete Reaction | Poor solubility of the amine or base. | Switch solvent to DMF or add a phase transfer catalyst (e.g., 18-Crown-6) if using |

| Product Streaking on TLC | Interaction with silica silanols. | Pre-treat TLC plate with 5% triethylamine in hexane or use DCM/MeOH/NH3 eluent. |

| Hygroscopic Reagent | Hydroiodide salts absorb water. | Dry the reagent in a vacuum desiccator over |

Part 6: References

-

Breining, S. R. (2004). "Recent developments in the synthesis of nicotinic acetylcholine receptor ligands." Current Topics in Medicinal Chemistry, 4(3), 313-355.[1]

-

Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 40(26), 4169–4194. (Foundational text on the pyridine-ethyl-amine pharmacophore).

-

Arias, H. R., et al. (2016). "Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors." Frontiers in Pharmacology.

-

Sigma-Aldrich. (2025).[1] "Safety Data Sheet: Pyridine Hydroiodide and derivatives." (General handling of pyridine iodide salts).

Sources

Application Notes & Protocols: The Strategic Use of 3-(2-Iodoethyl)pyridine Hydroiodide in the Synthesis of Novel Neurotensin Receptor Analogs

Abstract

Neurotensin (NT) receptors, particularly the NTS1 subtype, are significant targets in medicinal chemistry, implicated in neuropsychiatric disorders, pain modulation, and oncology. The development of small-molecule, non-peptide analogs is critical to achieving therapeutic agents with favorable pharmacokinetic profiles. This guide provides a detailed examination of the application of 3-(2-Iodoethyl)pyridine hydroiodide , a key alkylating agent, for the synthesis of core scaffolds intended for development into novel neurotensin receptor ligands. We present a comprehensive, field-proven protocol for the N-alkylation of pyrazole heterocycles, a foundational structure in many NTS1 antagonists. The causality behind experimental choices, troubleshooting, and the strategic context for creating libraries of potential neurotensin receptor modulators are discussed in detail.

Introduction: Neurotensin Receptors as High-Value Therapeutic Targets

Neurotensin (NT) is a 13-amino acid neuropeptide with diverse physiological roles mediated through three receptor subtypes: NTS1, NTS2, and NTS3.[1] The high-affinity NTS1 receptor, a G-protein coupled receptor (GPCR), is the primary mediator of NT's effects and is widely expressed in the central nervous system (CNS) and peripheral tissues.[2] Activation of NTS1 initiates a cascade of intracellular signaling events, including the stimulation of phospholipase C and subsequent mobilization of intracellular calcium.[3]

The involvement of the NT/NTS1 system in dopamine signaling modulation has made it a compelling target for developing antipsychotics.[1] Furthermore, its role as a mitogen for various cancer cells has spurred the development of NTS1 antagonists as potential anti-cancer agents.[3][4] However, the native NT peptide is therapeutically unviable due to its rapid degradation and poor blood-brain barrier penetration. This necessitates the design of small-molecule analogs that can mimic or block the action of NT with improved drug-like properties. Many potent non-peptide NTS1 antagonists are built upon heterocyclic cores, such as pyrazole, making the functionalization of these scaffolds a cornerstone of drug discovery efforts in this area.[5]

The Reagent: 3-(2-Iodoethyl)pyridine in Scaffold Elaboration

This compound serves as a robust and efficient electrophile for introducing the pyridyl-2-ethyl moiety onto a nucleophilic scaffold. The pyridine ring is a common feature in CNS-active pharmaceuticals, often improving solubility, metabolic stability, and providing a key interaction point (e.g., hydrogen bond acceptor) with biological targets. The ethyl linker provides conformational flexibility, allowing the pyridyl group to orient optimally within a receptor's binding pocket.

In the context of neurotensin analog synthesis, this reagent is ideal for the N-alkylation of nitrogen-containing heterocycles like pyrazole. This reaction, a classical nucleophilic substitution (SN2), forms a stable carbon-nitrogen bond, creating a versatile molecular intermediate that can be further elaborated into a final drug candidate.

Core Application Protocol: N-Alkylation of a Pyrazole Scaffold

This protocol details a representative procedure for the N-alkylation of a substituted pyrazole using this compound. The key challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity—the preferential alkylation at either the N1 or N2 position. This protocol is designed to favor alkylation at the less sterically hindered nitrogen (N1).

Principle of the Method

The reaction proceeds via the deprotonation of the pyrazole's N-H proton by a suitable base, creating a nucleophilic pyrazolate anion. This anion then attacks the primary carbon of the 3-(2-Iodoethyl)pyridine, displacing the iodide leaving group. The choice of base and solvent is critical for achieving high yield and regioselectivity.[6][7] A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation, while a polar aprotic solvent like N,N-Dimethylformamide (DMF) effectively solvates the cation and promotes the SN2 mechanism.

Experimental Workflow Diagram

Caption: General workflow for the N-alkylation of pyrazoles.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Substituted Pyrazole | Synthesis Grade | Sigma-Aldrich | Ensure starting material is pure and dry. |

| This compound | Synthesis Grade | Combi-Blocks | Store under inert gas, protected from light and moisture. |

| Sodium Hydride (NaH), 60% in mineral oil | Reagent Grade | Acros Organics | Highly reactive; handle with extreme care under an inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use a freshly opened bottle or from a solvent purification system. |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For extraction and chromatography. |

| Deionized Water | Type 1 | - | For reaction quenching and washing. |

| Brine (Saturated NaCl solution) | - | - | For aqueous washes. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying organic layers. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the substituted pyrazole (1.0 eq).

-

Suspension: Add anhydrous DMF (to make a ~0.2 M solution) and stir to dissolve or suspend the pyrazole.

-

Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Causality Note: Adding NaH at 0°C controls the initial exothermic reaction and hydrogen gas evolution. Using a slight excess (1.2 eq) ensures complete deprotonation of the pyrazole.

-

-

Activation: Remove the ice bath and allow the suspension to stir at room temperature for 30-60 minutes. Cessation of gas evolution indicates the formation of the pyrazolate anion.

-

Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pyrazolate suspension at room temperature.

-

Causality Note: A small excess of the alkylating agent (1.1 eq) drives the reaction to completion. Dropwise addition prevents localized overheating.

-

-

Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat the mixture to 40-50°C. The reaction is typically complete within 4-12 hours.

-

Quenching: Once the starting material is consumed, cool the reaction back to 0°C and very carefully quench by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (2x) and then brine (1x). Dry the organic layer over anhydrous magnesium sulfate.

-

Causality Note: Washing with water removes the DMF solvent, while the brine wash helps to break any emulsions and remove residual water before drying.

-

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated pyrazole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Pay close attention to the regiochemistry, which can be confirmed by 2D NMR techniques (e.g., NOESY) if necessary.

Data Presentation & Expected Outcomes

The success of this alkylation is highly dependent on the substituents of the pyrazole ring. The following table provides representative data to guide optimization efforts.

Table 1: Representative Reaction Optimization Data

| Entry | Pyrazole Substituent (Position 3) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (N1:N2) |

| 1 | -CH₃ | NaH (1.2) | DMF | 25 | 8 | 85 | >95:5 |

| 2 | -Ph | NaH (1.2) | DMF | 50 | 6 | 91 | >98:2 |

| 3 | -C(CH₃)₃ (t-Butyl) | NaH (1.2) | DMF | 50 | 12 | 75 | >99:1 |

| 4 | -CH₃ | K₂CO₃ (2.0) | MeCN | 80 | 24 | 65 | 80:20 |

Data are representative and intended for illustrative purposes. As shown, bulky substituents (Entry 3) strongly direct alkylation to the less hindered N1 position.[6] Stronger bases like NaH in DMF generally provide higher yields and better selectivity compared to weaker bases like K₂CO₃.[6][7]

Biological Context and Downstream Applications

The 1-(2-(pyridin-3-yl)ethyl)-1H-pyrazole scaffold produced via this protocol is a valuable intermediate. For example, if the starting pyrazole contains a carboxylic ester group, it can be hydrolyzed to the corresponding acid and then coupled with various amines (e.g., aminoadamantane derivatives, a key feature of the antagonist SR48692) via standard amide bond formation chemistry. This modular approach allows for the rapid generation of a library of diverse compounds for screening.

Neurotensin Receptor Signaling Pathway

Caption: Simplified NTS1 receptor signaling cascade and point of antagonist intervention.

Screening Cascade

Newly synthesized compounds would typically be subjected to a screening cascade to determine their biological activity.

Table 2: Example Biological Data Profile for a Novel Analog

| Compound ID | NTS1 Binding Affinity (Kᵢ, nM) | NTS2 Binding Affinity (Kᵢ, nM) | Functional Assay (Calcium Flux, IC₅₀, nM) |

| NT-PYR-001 | 15.2 | > 10,000 | 45.8 (Antagonist) |

| NT-PYR-002 | 250.6 | > 10,000 | 812.3 (Antagonist) |

| SR48692 (Ref) | 2-5 | 418 | 10-20 (Antagonist) |

Data are representative. Kᵢ is the inhibitory constant; IC₅₀ is the half-maximal inhibitory concentration. The goal is to identify compounds with high affinity (low Kᵢ) and potency (low IC₅₀) for NTS1, with high selectivity over NTS2.

Troubleshooting and Expert Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive NaH; wet solvent/reagents; insufficient temperature. | Use fresh NaH from a new container. Ensure all glassware is flame-dried and reagents are anhydrous. If starting materials are stable, incrementally increase reaction temperature to 60-80°C. |

| Poor Regioselectivity (N1/N2 mixture) | Steric hindrance at N1 is insufficient to direct the reaction; suboptimal solvent/base. | For pyrazoles with small substituents, regioselectivity is challenging.[6] Consider purification by preparative HPLC. Alternatively, explore protecting group strategies to block one nitrogen before alkylation. Using K₂CO₃ in DMSO can sometimes favor N1 alkylation.[7] |

| Complex Mixture of Byproducts | Reaction temperature too high; presence of other nucleophilic sites on the pyrazole. | Run the reaction at the lowest effective temperature. Ensure the pyrazole core is stable to the basic conditions. If the pyrazole has other reactive groups (e.g., ester), they may be incompatible with NaH. |

| Difficult Purification | Product co-elutes with starting material or regioisomer; residual DMF in crude. | Optimize the chromatography mobile phase; a different solvent system or using a specialized silica gel may improve separation. Ensure DMF is thoroughly removed during the aqueous work-up by washing with copious amounts of water and brine. |

References

-

Neurotensin. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Cusack, K. P., et al. (2000). Synthesis of neurotensin(9-13) analogues exhibiting enhanced human neurotensin receptor binding affinities. Bioorganic & Medicinal Chemistry Letters, 10(5), 453-5. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved February 15, 2026, from [Link]

-

Fang, C., et al. (2002). Synthesis and biological studies of novel neurotensin(8-13) mimetics. Bioorganic & Medicinal Chemistry, 10(12), 3849-58. [Link]

-

Neurotensin. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Neurotensin. PubChem Compound Summary for CID 25077406. Retrieved February 15, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Neurotensin 1-10. PubChem Compound Summary for CID 53481584. Retrieved February 15, 2026, from [Link].

-

Keller, M., et al. (2022). Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors. Pharmaceuticals, 15(10), 1235. [Link]

- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.

-

Huber, S., et al. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS ONE, 12(5), e0175842. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026, from [Link]

-

Proteopedia. (2016). Neurotensin receptor. Retrieved February 15, 2026, from [Link]

Sources

- 1. Neurotensin - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurotensin | C78H121N21O20 | CID 25077406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands | PLOS One [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Epibatidine Analogs from 3-(2-Iodoethyl)pyridine Hydroiodide

Abstract

Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent non-opioid analgesic that acts as a powerful agonist at nicotinic acetylcholine receptors (nAChRs).[1] Its analgesic potency, reported to be 200-400 times that of morphine, has made it a subject of intense research.[1] However, the therapeutic potential of epibatidine is severely limited by its high toxicity and narrow therapeutic index, largely due to its lack of selectivity for nAChR subtypes.[1][2] This has driven extensive efforts in medicinal chemistry to design and synthesize epibatidine analogs with improved safety profiles and enhanced receptor selectivity. This guide provides a detailed synthetic strategy and step-by-step protocols for the preparation of novel epibatidine analogs, focusing on the key N-alkylation step utilizing 3-(2-Iodoethyl)pyridine hydroiodide to introduce the critical pyridyl moiety onto a core azabicyclic scaffold.

Introduction: The Rationale for Epibatidine Analog Synthesis